molecular formula C5H9NS B1581412 Butyl thiocyanate CAS No. 628-83-1

Butyl thiocyanate

Cat. No.: B1581412
CAS No.: 628-83-1
M. Wt: 115.2 g/mol
InChI Key: HXNXAEYAXNPLHJ-UHFFFAOYSA-N
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Description

Butyl thiocyanate is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1478. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ultrafast Structure and Dynamics in Ionic Liquids

Butyl thiocyanate plays a role in understanding the ultrafast structure and dynamics in ionic liquids. Studies using two-dimensional infrared spectroscopy of thiocyanate in specific ionic liquids have shed light on the local structure and dynamics as influenced by factors like water content, solute counterion, and solute concentration. Thiocyanate acts as a local probe in these environments, offering insights into the ultrafast structure and dynamics at a small spatial scale in ionic liquids (Ren et al., 2015).

Task-Specific Ionic Liquid Synthesis

This compound is involved in the synthesis of alkyl thiocyanates, serving as a medium and reactant. This process, conducted at room temperature, highlights its role in the synthesis of alkyl thiocyanates from corresponding alkyl halides. This discovery emphasizes the utility of this compound in facilitating certain chemical reactions (Kamal & Chouhan, 2005).

Electrocatalysis and Energy Storage

Research into thiocyanate-functionalized ionic liquids, including this compound variants, has demonstrated significant improvements in the electrochemical performance of supercapacitor electrodes. These studies indicate that this compound-based ionic liquids can enhance specific capacitance, cycle stability, and energy density in energy storage devices (Vadiyar et al., 2015).

Solar Energy Applications

In the realm of solar energy, this compound is integral to the synthesis and study of ruthenium polypyridyl complexes, specifically in the context of dye-sensitized solar cells. Its involvement in thiocyanate linkage isomerism has implications for the efficiency and stability of these solar cells (Brewster et al., 2011).

Liquid Chromatography Applications

This compound and related salts have been explored as mobile phases in liquid chromatography. These studies focus on the synthesis and potential applications of alkylammonium thiocyanate salts in liquid chromatography, providing insights into the efficiency and versatility of these compounds (Poole et al., 1986).

Analytical Chemistry: Selective Sensors

This compound is also used in the development of selective sensors for thiocyanate, particularly in biological samples. These sensors, based on zinc complexes, demonstrate enhanced selectivity and sensitivity, highlighting the role of this compound in analytical chemistry (Singh et al., 2007).

Properties

IUPAC Name

butyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNXAEYAXNPLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060860
Record name Thiocyanic acid, butyl ester
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Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-83-1
Record name Thiocyanic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-83-1
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Record name Butyl thiocyanate
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Record name Butyl thiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478
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Record name Thiocyanic acid, butyl ester
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Record name Thiocyanic acid, butyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl thiocyanate
Source European Chemicals Agency (ECHA)
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Record name BUTYL THIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Butyl thiocyanate a potentially valuable compound in gold mining?

A1: Research suggests that this compound exhibits a remarkably high selectivity for gold over iron pyrite during the flotation process. [] This selectivity stems from a unique π-bond interaction between this compound and gold, which is stronger than the interaction with iron pyrite. This characteristic could lead to more efficient and environmentally friendly gold extraction methods. []

Q2: What is the proposed mechanism behind the high selectivity of this compound for gold?

A2: The high selectivity is attributed to the electronic configuration of gold. Gold, with its d10 electron configuration, forms a stronger bond with this compound than iron, which has a d6 configuration. [] This suggests that the interaction goes beyond a simple electrostatic attraction and involves a degree of orbital overlap, leading to a more stable complex with gold.

Q3: Has this compound been found in nature, and if so, what is its significance?

A3: Yes, this compound has been identified as a naturally occurring compound. It is found in certain plants as a breakdown product of glucosinolates, which are sulfur-containing compounds. [, ] This natural occurrence makes this compound and its analogs interesting subjects for studying plant defense mechanisms against herbivores. []

Q4: How is this compound synthesized in the laboratory?

A4: One method involves reacting S-methylthiolanium fluorosulphate with thiocyanate ions. [] This reaction mimics the proposed biosynthetic pathway of this compound in plants, providing insight into the natural production of this compound. Another approach uses 1,4-dihalobutanes and sodium methyl mercaptide as starting materials, highlighting the versatility in synthetic routes for this compound. []

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